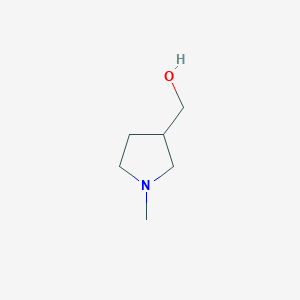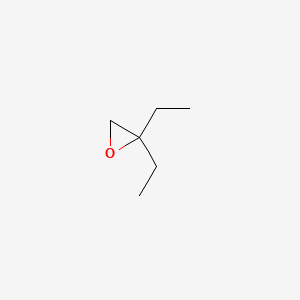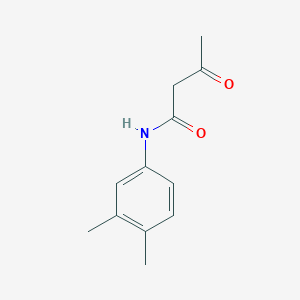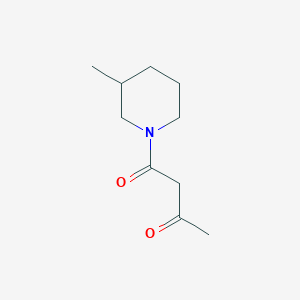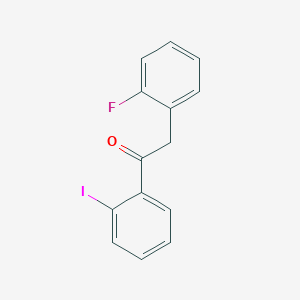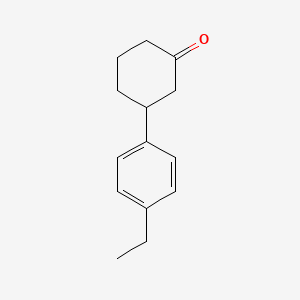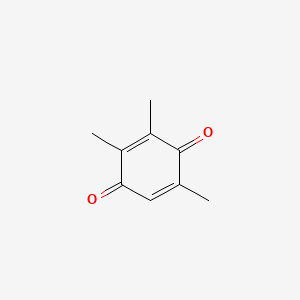
2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-
Übersicht
Beschreibung
2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- (hereafter referred to as 2,5-CHD-1,4-dione) is a cyclic organic compound of the ketone family. It is an important intermediate in organic synthesis and is used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
NQO1 Sensing and Imaging
Trimethylquinone-based organic molecular probes have been established for the specific detection and imaging of NQO1 (NAD(P)H: quinone oxidoreductase isozyme 1) in living cells and in vivo . NQO1 is a flavoenzyme involved in protection against oxidative stress and the regulation of metabolic functions, which is strongly implicated in neurodegenerative diseases and carcinogenic processes .
Redox-Active Drugs
NQO1 is also involved in the modes of action of redox-active drugs, such as antimalarials . Determining the activity and localization of NQO1 in living organisms is of great importance for early disease diagnosis and therapy .
Antibacterial/Antifungal Applications
Quinone-based compounds, including Trimethylquinone, constitute several general classes of antibiotics that have shown efficiency against both Gram-positive and Gram-negative microbial infections . These antibiotics are increasingly popular due to their natural origins and are used in traditional medicines to treat and prevent various diseases .
Antitumoral Applications
Quinone-based compounds are also used in the antitumoral arsenal . They display different bioactive profiles depending on their structures and exert specific biocidal and anti-biofilm properties .
Chemosensor Applications
Quinone derivatives have prominent applications in several areas, such as chemosensors . They play important roles in many enzymatic and physiological systems, especially plastoquinone and ubiquinone, because of their central role as redox mediators in several electron-transfer processes in living organisms .
Catalyst Applications
Quinone derivatives are also used as catalysts . Due to their specific chemical, electronic, and biological features, these biomarkers have attracted increasing attention for over a century .
Wirkmechanismus
Target of Action
Trimethylquinone, also known as 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione or Cumoquinone, is a type of quinone . Quinones are electron carriers that play a role in various biological activities Quinones in general have the potential to bind to thiol, amine, and hydroxyl groups .
Mode of Action
The mode of action of Trimethylquinone is attributed to its redox properties . Quinones can undergo one or two electron reduction by cellular reductases leading to the corresponding semiquinones or hydroquinones . This redox cycling ability allows quinones to act as oxidizing or dehydrogenating agents .
Biochemical Pathways
Quinones are known to influence various physiological and pathological outcomes, including endocrine, haemopoietic, gastrointestinal, immunomodulatory, inflammatory, bioenergetic metabolism, and neuronal functions .
Pharmacokinetics
It’s worth noting that the pharmacokinetics of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Quinones are known to stimulate oxidative stress and/or the alkylation of specific biomolecules . These actions can lead to various physiological effects, including antioxidant activity, prevention and treatment of several illnesses such as osteoporosis and cardiovascular diseases, and improvement of general health conditions .
Action Environment
It’s important to note that environmental factors can significantly impact the action of any compound .
Eigenschaften
IUPAC Name |
2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-5-4-8(10)6(2)7(3)9(5)11/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXDHVDGPXBRRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061320 | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
935-92-2 | |
| Record name | Trimethylbenzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=935-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cumoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6-trimethyl-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-CYCLOHEXADIENE-1,4-DIONE, 2,3,5-TRIMETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O26GU14U9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Trimethylquinone in biological systems?
A1: Trimethylquinone acts as an electron donor for specific enzymes. For example, it can donate electrons to ammonia monooxygenase in Nitrosomonas europaea, a bacterium involved in nitrification. [] This electron donation is crucial for the enzyme's activity in processes like propene epoxidation.
Q2: How does Trimethylquinone interact with quinone oxidoreductase isozyme 1 (NQO1)?
A2: Trimethylquinone can be utilized as a sensitive element in the detection of cancer cells overexpressing NQO1. When linked to Mn-doped ZnS quantum dots (QDs), Trimethylquinone quenches the QDs' phosphorescence through Phosphorescence Energy Transfer (PET). [] NQO1 then reduces and removes the Trimethylquinone, turning the QD phosphorescence back on. This on/off mechanism allows for the detection of NQO1-expressing cancer cells.
Q3: Can Trimethylquinone be used to enhance the properties of natural rubber?
A3: Yes, research indicates that using Trimethylquinone as an antioxidant, alongside Palm Oil Fly Ash (POFA) as a filler, can improve the properties of thermoset natural rubber (TNR). [] The resulting TNR exhibits good morphology, tensile strength, and water absorption properties.
Q4: What is known about the redox behavior of Trimethylquinone derivatives?
A4: Studies have investigated the redox behavior of bis-Trimethylquinone alkane derivatives as model compounds for polymeric hydroquinone-quinone redox systems. [] Potentiometric titration and polarography revealed that the two bivalent redox units within these derivatives influence each other, impacting their electrochemical properties.
Q5: How does the structure of Trimethylquinone affect its reactivity compared to other quinones?
A6: The three methyl groups on the Trimethylquinone ring influence its electron density and steric hindrance, impacting its reactivity compared to unsubstituted benzoquinone. [] This difference is evident in the varying rates of radical formation and decay observed during photochemical reactions with chlorophyll in different solvents.
Q6: What analytical techniques are commonly employed to study Trimethylquinone?
A8: Various analytical techniques are used to study Trimethylquinone, including Electron Spin Resonance (ESR) spectroscopy to monitor radical formation and decay kinetics, [] and High-Performance Liquid Chromatography (HPLC) to analyze its presence and concentration in complex mixtures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




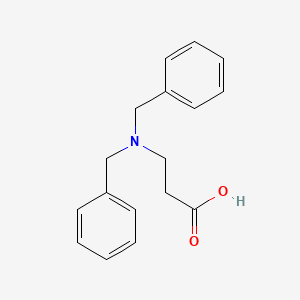
![N-[(2,4,5-trimethylphenyl)methyl]acetamide](/img/structure/B1346498.png)

![Methyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1346501.png)
